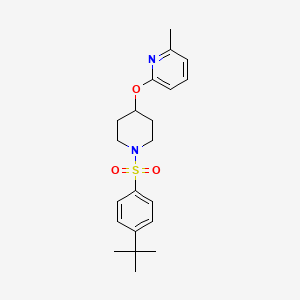![molecular formula C13H8F3N5O B2417349 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034504-37-3](/img/structure/B2417349.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide, also known as GSK583, is a small molecule inhibitor of the protein kinase PAK1. It was discovered by GlaxoSmithKline and is currently being studied for its potential use in cancer treatment.
Applications De Recherche Scientifique
Metabolic Pathways and Toxicity
Hepatic Toxicity from Vitamin B3 Derivatives : Research has shown that nicotinamide, an amide derivative of nicotinic acid (vitamin B3), functions as a precursor for NAD+ and has been used therapeutically in treatments. However, large doses can cause hepatic injury, demonstrating the metabolic pathways and potential toxicity risks of nicotinamide derivatives (Winter & Boyer, 1973).
Neurotoxicity from Rat Poison Vacor : A study on the neurologic complications from ingestion of Vacor, a rat poison that antagonizes nicotinamide metabolism, highlights the importance of understanding the metabolic effects of nicotinamide and its analogs on human health (LeWitt, 1980).
Pharmacokinetics and Efficacy
Efficacy and Safety in Hemodialysis Patients : The NICOREN study investigated nicotinamide (NAM) as an alternative to phosphate binders in chronic kidney disease, revealing insights into its pharmacokinetics, efficacy, and safety profiles. This study suggests potential research applications in managing hyperphosphatemia with nicotinamide derivatives (Lenglet et al., 2017).
Potential Uremic Toxin Identification : Research has identified N-methyl-2-pyridone-5-carboxamide (2PY), an end product of NAD+ degradation by nicotinamide, as a potentially toxic compound, which may be implicated in chronic renal failure. This suggests a new avenue for studying the effects of nicotinamide derivatives in renal pathology (Rutkowski et al., 2003).
Molecular Mechanisms
- Investigation of Metabolic Pathways : Studies on nicotinamide metabolism in patients with various conditions, such as burns, scalds, and diseases like Parkinson's, aim to unravel the complex molecular mechanisms and metabolic pathways influenced by nicotinamide and its derivatives. These insights are crucial for understanding how such compounds can be applied in scientific research and therapeutic interventions (Barlow et al., 1977); (Aoyama et al., 2001).
Clinical Applications Beyond Direct Treatment
- Glucose Metabolism and Risk for Diabetes : Research has explored the effects of nicotinamide on glucose metabolism, indicating its potential role in managing or understanding the pathogenesis of diabetes and obesity. These studies highlight the significance of nicotinamide derivatives in clinical research and potential therapeutic applications (Greenbaum et al., 1996).
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been widely studied for their significant impact in medicinal chemistry . They have shown potential as antitumor scaffolds and enzymatic inhibitors .
Mode of Action
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
Biochemical Pathways
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Pharmacokinetics
The physicochemical properties and adme prediction of similar pyrazolo[1,5-a]pyrimidine derivatives have been studied .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their significant photophysical properties .
Action Environment
The electronic structure analysis based on dft and td-dft calculations revealed that electron-donating groups (edgs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ict to/from this ring .
Propriétés
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N5O/c14-13(15,16)10-2-1-8(5-17-10)12(22)20-9-6-18-11-3-4-19-21(11)7-9/h1-7H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNCBHCCMCSWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2417271.png)
![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)
![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2417286.png)
![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B2417287.png)

